1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
Description
This compound features a triazolo[4,5-d]pyrimidine core fused with a 4-fluorophenyl group at position 3 and a 2,4,6-trimethylbenzenesulfonyl-substituted piperazine at position 5. The triazole ring contributes to π-π stacking interactions in biological targets, while the fluorophenyl group enhances metabolic stability and lipophilicity . The trimethylbenzenesulfonyl moiety on the piperazine likely improves solubility and modulates pharmacokinetic properties compared to simpler aryl sulfonamides .
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN7O2S/c1-15-12-16(2)21(17(3)13-15)34(32,33)30-10-8-29(9-11-30)22-20-23(26-14-25-22)31(28-27-20)19-6-4-18(24)5-7-19/h4-7,12-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPHVVPMUHVRSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 4-fluorobenzyl azide and 2-aminopyrimidine under specific conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the triazolopyrimidine core reacts with a piperazine derivative.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring using 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compound A : 1-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine
- Structural Differences : Ethoxy group replaces fluorine on the phenyl ring; methoxybenzenesulfonyl replaces trimethylbenzenesulfonyl.
- Impact: Reduced electronegativity (ethoxy vs. fluoro) may decrease binding affinity to electron-deficient targets.
Compound B : 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one
- Structural Differences : Pyrazolo-pyrimidine core instead of triazolo-pyrimidine; thioxo group at position 6.
- Functional Impact : The thioxo group enhances hydrogen-bonding capacity but reduces aromatic stacking. Demonstrated moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus), suggesting triazolo-pyrimidines may offer superior target specificity .
Piperazine-Sulfonyl Derivatives
Compound C : 1,4-Bis(3-chlorophenyl)piperazine
- Structural Differences : Lacks the triazolo-pyrimidine core; features two 3-chlorophenyl groups.
- Functional Impact: Chlorine’s steric bulk and electron-withdrawing effects limit conformational flexibility.
Compound D : Methyl 9-oxo-9-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)nonanoate
- Structural Differences : Piperazine linked to a long-chain keto-ester; trifluoromethylphenyl group instead of trimethylbenzenesulfonyl.
- Functional Impact : The trifluoromethyl group increases hydrophobicity, but the ester linkage reduces metabolic stability. Synthesized in 55% yield via BOP-mediated coupling, indicating more efficient routes than triazolo-pyrimidine derivatives (e.g., 6% yield for MK72 in ) .
Pyrazolo-Pyrimidinones
Compound E : 4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK72)
- Structural Differences: Pyrazolo-pyrimidinone core instead of triazolo-pyrimidine; lacks sulfonyl-piperazine.
- Functional Impact : Lower synthetic yield (6%) compared to triazolo-pyrimidines, possibly due to instability during purification. Fluorophenyl group retains target affinity but reduced solubility .
Key Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Electron-Withdrawing Groups : Fluorine and sulfonyl groups enhance target binding and solubility. Trimethylbenzenesulfonyl provides steric bulk that may improve selectivity over methoxy or chloro analogues .
- Synthetic Challenges : Triazolo-pyrimidines require multi-step syntheses with moderate yields (e.g., 55% for Compound D vs. 6% for MK72). Optimized coupling agents (e.g., BOP) improve efficiency .
- Bioactivity Trends : Thioxo and triazolo groups correlate with antimicrobial activity, while simpler piperazines (e.g., Compound C) lack this profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
